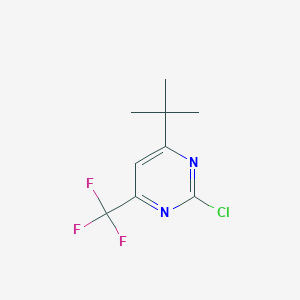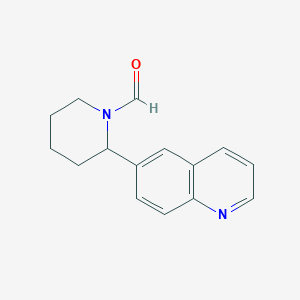
2-(Quinolin-6-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-6-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a quinoline ring fused with a piperidine ring, and an aldehyde functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde typically involves the reaction of quinoline derivatives with piperidine and subsequent formylation. One common method includes the use of quinoline-6-carboxaldehyde as a starting material, which undergoes a nucleophilic substitution reaction with piperidine under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(Quinolin-6-yl)piperidine-1-carboxylic acid.
Reduction: 2-(Quinolin-6-yl)piperidine-1-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(Quinolin-6-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine ring can enhance the binding affinity to specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carboxaldehyde: Lacks the piperidine ring but shares the quinoline and aldehyde functionalities.
2-(Quinolin-6-yl)piperidine: Similar structure but without the aldehyde group.
6-(Piperidin-1-yl)quinoline: Similar structure but with the piperidine ring attached at a different position on the quinoline ring.
Uniqueness
2-(Quinolin-6-yl)piperidine-1-carbaldehyde is unique due to the presence of both the quinoline and piperidine rings along with the reactive aldehyde group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-quinolin-6-ylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H16N2O/c18-11-17-9-2-1-5-15(17)13-6-7-14-12(10-13)4-3-8-16-14/h3-4,6-8,10-11,15H,1-2,5,9H2 |
InChI Key |
IYCRFWWVSSHEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC3=C(C=C2)N=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
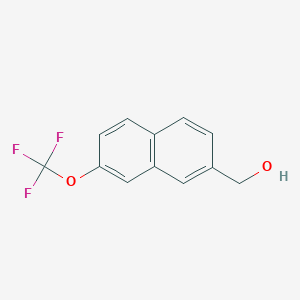

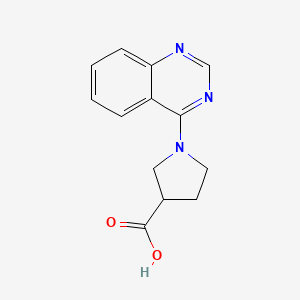
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
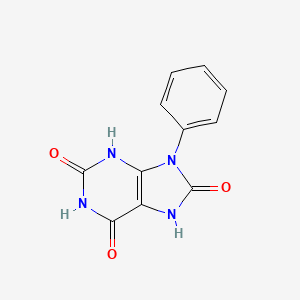
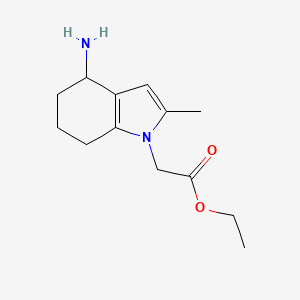
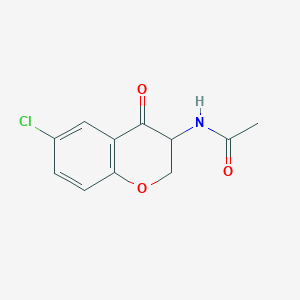
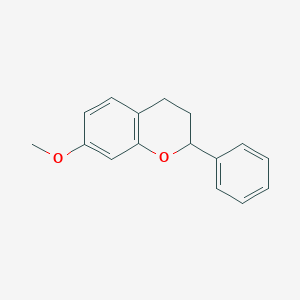
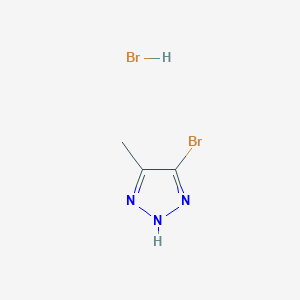

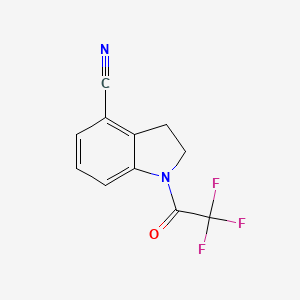
![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)
